2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one
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Overview
Description
2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one is a complex organic compound featuring a bromophenyl group, a methyl group, and a methylethylphenyl group attached to a trihydroindol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 4-isopropylbenzaldehyde, and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and 4-isopropylbenzaldehyde in the presence of a base like sodium hydroxide.
Cyclization: The intermediate undergoes cyclization with methylamine under acidic conditions to form the trihydroindole core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structural features make it a candidate for designing enzyme inhibitors or probes for biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methylethylphenyl groups facilitate binding to hydrophobic pockets, while the trihydroindole core can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one
- 2-(4-Fluorophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one
- 2-(4-Methylphenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one
Uniqueness
Compared to its analogs, 2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO/c1-15(2)17-6-10-20(11-7-17)26-22(18-4-8-19(25)9-5-18)14-21-23(26)12-16(3)13-24(21)27/h4-11,14-16H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEWKRCUALVKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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